2-Cyclobutylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
2-Cyclobutylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds . This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield . Traditional approaches include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have been explored, involving direct coupling of the C(sp3)–H bond of 1,2,3,4-tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are likely applied to optimize the production process, focusing on minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: Involving reagents like H₂O₂ or TBHP.
Reduction: Typically using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
2-Cyclobutylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Cyclobutylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to function as an antineuroinflammatory agent by modulating inflammatory pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes and receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Functions as an antineuroinflammatory agent.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: An endogenous substance with neuroprotective properties.
Uniqueness
2-Cyclobutylmethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its cyclobutylmethyl group, which may confer distinct biological activities and chemical properties compared to other derivatives .
Properties
CAS No. |
37011-99-7 |
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Molecular Formula |
C14H20ClN |
Molecular Weight |
237.77 g/mol |
IUPAC Name |
2-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C14H19N.ClH/c1-2-7-14-11-15(9-8-13(14)6-1)10-12-4-3-5-12;/h1-2,6-7,12H,3-5,8-11H2;1H |
InChI Key |
KUAHXKKFNZCYIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C[NH+]2CCC3=CC=CC=C3C2.[Cl-] |
Origin of Product |
United States |
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